N'-(4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide
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Description
N'-(4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide is a useful research compound. Its molecular formula is C17H15N3O4S and its molecular weight is 357.38. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of N’-(4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide are the quorum sensing pathways in Gram-negative bacteria . These pathways are used by bacteria to respond to external factors such as nutrient availability and defense mechanisms, and to coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .
Mode of Action
N’-(4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide interacts with its targets by inhibiting quorum sensing . This inhibition disrupts bacterial cell-cell communication, thereby preventing the coordination of behaviors such as biofilm formation and pathogenesis .
Biochemical Pathways
The compound affects the quorum sensing pathways in Gram-negative bacteria . These pathways involve small molecules termed signal molecules or autoinducers for cell-cell communication . By inhibiting these pathways, N’-(4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide prevents the formation of biofilm, reduces the production of toxins, and discourages bacteria from developing future resistance .
Result of Action
The molecular and cellular effects of N’-(4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide’s action include the disruption of bacterial cell-cell communication and the prevention of behaviors such as biofilm formation and pathogenesis . This results in a reduction in the production of toxins and discourages bacteria from developing future resistance .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been reported to interact with various enzymes, proteins, and other biomolecules . For instance, some thiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, which play a key role in inflammation .
Cellular Effects
The cellular effects of N’-(4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide are currently unknown. Thiazole derivatives have been reported to exhibit a variety of effects on cells. For example, some thiazole derivatives have been found to induce apoptosis in cancer cells .
Molecular Mechanism
It is known that thiazole derivatives can interact with various biomolecules at the molecular level . For example, some thiazole derivatives have been found to inhibit the COX enzymes, which could explain their anti-inflammatory activity .
Properties
IUPAC Name |
N'-(4-methoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c1-22-12-7-4-8-14-15(12)18-17(25-14)20-19-16(21)13-9-23-10-5-2-3-6-11(10)24-13/h2-8,13H,9H2,1H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLRMPWNFMVGNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3COC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801326184 |
Source
|
Record name | N'-(4-methoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801326184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24815253 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
851978-50-2 |
Source
|
Record name | N'-(4-methoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801326184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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